2-[1-(1-Cyclohexen-1-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-[1-(1-Cyclohexen-1-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that features a boron atom within a dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1-Cyclohexen-1-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a cyclohexenyl derivative with a boronic ester. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a cyclohexenyl halide reacts with a boronic ester under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[1-(1-Cyclohexen-1-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like organolithium or Grignard reagents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexenone derivatives, while reduction can produce cyclohexane derivatives .
Scientific Research Applications
2-[1-(1-Cyclohexen-1-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of boron-containing drugs and as a probe in biological studies.
Industry: It is employed in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism by which 2-[1-(1-Cyclohexen-1-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with nucleophiles, facilitating reactions such as cross-coupling and substitution. The dioxaborolane ring provides stability and reactivity, making the compound a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: An enone that undergoes similar reactions, such as Michael addition and Diels-Alder reactions.
1-Ethynylcyclohexene: A compound with a similar cyclohexenyl structure but different reactivity due to the presence of an alkyne group.
N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide: A derivative with additional functional groups that modify its reactivity and applications.
Uniqueness
2-[1-(1-Cyclohexen-1-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the boron atom within the dioxaborolane ring. This structure imparts distinct reactivity and stability, making it valuable in various synthetic applications. The compound’s ability to participate in cross-coupling reactions and form stable complexes with nucleophiles sets it apart from other similar compounds .
Properties
Molecular Formula |
C14H23BO2 |
---|---|
Molecular Weight |
234.14 g/mol |
IUPAC Name |
2-[1-(cyclohexen-1-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H23BO2/c1-11(12-9-7-6-8-10-12)15-16-13(2,3)14(4,5)17-15/h9H,1,6-8,10H2,2-5H3 |
InChI Key |
AJVSQDOBXHLBHB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CCCCC2 |
Origin of Product |
United States |
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